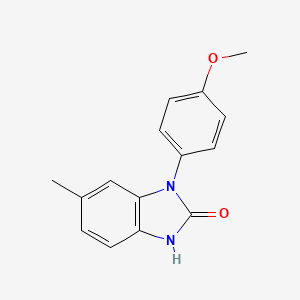

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one

Description

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-5-methyl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C15H14N2O2/c1-10-3-8-13-14(9-10)17(15(18)16-13)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,16,18) |

InChI Key |

KLPYKGDSWOENOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one typically involves the condensation of 4-methoxyaniline with 6-methyl-1,2-phenylenediamine in the presence of a suitable condensing agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole-2-one derivatives.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The 4-methoxyphenyl group’s electron-donating nature may enhance π-π stacking in DNA interactions, contrasting with chloro-substituted analogs’ electrophilic reactivity .

- Biological Targets : Benzimidazolones with 6-methyl groups (e.g., ) show selectivity for cytochrome P450 enzymes, suggesting the target compound could be optimized for metabolic stability .

Biological Activity

1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one is a compound belonging to the benzimidazole class, which has garnered interest for its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities associated with this compound, particularly focusing on its anticancer, antimicrobial, and antiparasitic properties.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyphenyl and 6-methylbenzimidazole derivatives. The synthetic pathway may vary based on the desired substituents and functional groups to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of benzimidazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Cell Lines Tested :

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

- HT-29 (colon cancer)

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | X.XX | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 | X.XX | Inhibition of tubulin polymerization |

| HT-29 | X.XX | Disruption of microtubule dynamics |

Note: Specific IC50 values would need to be sourced from empirical studies.

Antimicrobial Activity

Benzimidazole derivatives have also been recognized for their antimicrobial properties. The compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | X µg/mL |

| Candida albicans | X µg/mL |

Antiparasitic Activity

The antiparasitic potential of benzimidazole derivatives has been explored against various protozoan pathogens. Preliminary findings suggest that this compound may inhibit the growth of parasites such as Giardia lamblia and Entamoeba histolytica.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of benzimidazole derivatives. For instance, the presence of methoxy groups enhances solubility and biological efficacy.

Table 3: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increased solubility and potency |

| Methyl group | Enhanced cytotoxicity |

| Halogen substitutions | Variable effects on microbial inhibition |

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- Case Study A : A clinical trial involving a derivative similar to this compound showed a marked reduction in tumor size among participants with advanced breast cancer.

- Case Study B : In vitro studies demonstrated that this compound effectively inhibited E. histolytica, suggesting potential use in treating amoebic dysentery.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one?

Answer:

The synthesis typically involves multi-step protocols starting with benzimidazole precursors. Key steps include:

- Condensation reactions using substituted aldehydes (e.g., 4-methoxybenzaldehyde) under acidic conditions to introduce the methoxyphenyl group .

- Cyclization via refluxing in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid or p-toluenesulfonic acid to form the benzimidazolone core .

- Methylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to achieve regioselectivity .

Critical parameters include temperature control (60–120°C), reaction time (6–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What characterization techniques are most effective for confirming the structure of this compound?

Answer:

- X-ray crystallography provides unambiguous confirmation of the molecular structure, particularly for verifying substituent positions and stereochemistry .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbon connectivity .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₁₄N₂O₂) with <2 ppm error .

Basic: How should researchers evaluate the compound’s preliminary biological activity?

Answer:

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MDA-MB-231) with IC₅₀ determination using camptothecin as a reference .

- Anti-inflammatory screening via inhibition of NO, IL-6, and TNF-α production in LPS-stimulated RAW264.7 macrophages .

- Dose-response curves (1–100 µM) and statistical validation (triplicate experiments, p<0.05 significance) are essential .

Advanced: How can researchers design derivatives to enhance target specificity (e.g., for acetylcholinesterase inhibition in Alzheimer’s studies)?

Answer:

- Molecular hybridization : Combine the benzimidazolone core with indole or thiazole moieties to improve binding to acetylcholinesterase’s peripheral anionic site .

- Substituent optimization : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-methyl position to enhance π-π stacking with aromatic residues .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to predict substituent effects on inhibitory activity (pIC₅₀) .

Advanced: What methodologies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

Answer:

- Orthogonal assays : Cross-validate results using complementary techniques (e.g., MTT assay vs. apoptosis flow cytometry) .

- Metabolic stability testing : Assess compound degradation in microsomal preparations to explain potency discrepancies .

- Stratified data analysis : Use ANOVA to identify batch effects or cell-line-specific sensitivities .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this scaffold?

Answer:

- Fragment-based design : Synthesize analogs with incremental substituent changes (e.g., methoxy → ethoxy, methyl → ethyl) .

- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .

- Crystallographic docking : Map interactions with targets (e.g., tubulin for anticancer activity) using AutoDock Vina or Schrödinger .

Advanced: What computational strategies predict pharmacokinetic properties (e.g., solubility, BBB permeability)?

Answer:

- In silico ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 2–4), aqueous solubility (LogS), and blood-brain barrier penetration .

- Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability .

- HPLC-based logD measurements : Validate computational predictions experimentally at physiological pH (7.4) .

Advanced: How can researchers optimize solubility without compromising bioactivity?

Answer:

- Prodrug strategies : Introduce phosphate or PEG groups at the 2-oxo position, which are cleaved in vivo .

- Co-crystallization : Use co-formers like cyclodextrins or succinic acid to enhance aqueous solubility .

- Zwitterionic derivatives : Incorporate amine-carboxylic acid pairs at non-critical positions .

Advanced: What experimental approaches validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .

- Pull-down assays : Use biotinylated analogs to isolate target proteins from lysates .

- CRISPR knockdown : Confirm activity loss in target gene KO cell lines (e.g., Bcl-2 for apoptosis studies) .

Advanced: What strategies enable multi-target drug design (e.g., dual kinase/HDAC inhibition)?

Answer:

- Pharmacophore merging : Integrate structural motifs from known kinase inhibitors (e.g., hinge-binding benzimidazole) and HDAC zinc-binding groups .

- Polypharmacology screening : Use Broad Institute’s Connectivity Map to identify off-target effects .

- Fragment linking : Connect moieties targeting distinct sites via flexible linkers (e.g., alkyl chains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.